Brolamfetamine

Neuroscience Receptor Pharmacology Binding Affinity

Researchers require validated 5-HT2A agonists with distinct selectivity and pharmacokinetic profiles for receptor mapping and behavioral studies. Substitution with DOI or LSD introduces confounding variables due to divergent binding kinetics and duration. Brolamfetamine (DOB) offers: - Sub-nanomolar 5-HT2A affinity (Ki = 0.4-0.6 nM) minimizing non-specific binding - Extended 36-hour duration enabling prolonged receptor activation studies - Validated head twitch response (ED50 = 0.75 μmol/kg) for in vivo hallucinogen assays Supplied with analytical data. Available for immediate research shipment.

Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
CAS No. 32156-26-6
Cat. No. B10761062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrolamfetamine
CAS32156-26-6
Molecular FormulaC11H16BrNO2
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1OC)Br)OC)N
InChIInChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3
InChIKeyFXMWUTGUCAKGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brolamfetamine Pharmacological Profile and Utility


Brolamfetamine (also known as DOB, 4-bromo-2,5-dimethoxyamphetamine) is a potent serotonergic agonist belonging to the substituted amphetamine class [1]. Its primary pharmacological action is mediated through agonism at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with its psychedelic effects specifically linked to 5-HT2A activation [2]. Due to its high affinity and selectivity for the 5-HT2 receptor subfamily, it serves as a valuable pharmacological tool for probing 5-HT2 receptor function in neuroscience research [3].

Target Serotonergic 5-HT2A/2B/2C receptor agonist tool compound
Workflow Neuroscience receptor pharmacology and binding studies
Context 5-HT2A-mediated functional selectivity and behavioral research

Brolamfetamine Non-Substitutability


Direct substitution of Brolamfetamine with other 5-HT2A agonists (e.g., DOM, DOI, LSD) is scientifically invalid due to its unique combination of binding affinity, functional selectivity, and pharmacokinetic profile. Studies demonstrate that DOB possesses the highest 5-HT2A selectivity among its analogs and labels a distinct recognition site not fully coincident with classical 5-HT2 binding sites . Furthermore, its delayed onset (up to 3-4 hours) and prolonged duration of action (up to 36 hours) compared to LSD [1] necessitate specific experimental designs for in vivo studies. Consequently, any attempt to replace DOB with a close analog without re-validating the experimental system risks confounding data due to divergent receptor interactions and temporal dynamics.

Risk Factor
Brolamfetamine (DOB)
Common Analog
Mismatch Context
Binding Selectivity
Highest 5-HT2A selectivity
DOM, LSD
5-HT2A binding-site recognition may differ from classical agonists
Pharmacokinetics
Slow onset (3-4 hr), long duration (up to 36 hr)
LSD (fast onset, short duration)
Temporal dynamics may not transfer; requires specific experimental design
Functional Profile
Distinct 5-HT2A/2B/2C selectivity ratio
DOI, DOM
Functional selectivity endpoints may not replicate across analogs

Brolamfetamine Differentiation Evidence


5-HT2A Binding Affinity Advantage

Brolamfetamine (R(−)DOB) exhibits a significantly higher affinity for the 5-HT2A receptor (Ki = 0.4 nM using [125I]DOI) compared to R(−)DOM (Ki = 4.8 nM), representing a 12-fold difference in potency [1]. In a separate study, the Ki for 5-HT2A was reported as 0.6 ± 0.1 nM for DOB, which is approximately 5-fold higher than LSD (Ki = 2.9 nM) [2]. This sub-nanomolar affinity is critical for studies requiring maximal target engagement.

5-HT2A Binding Affinity
Head-to-head
Ki = 0.4 nM (R(-)DOB)
Reported 12-fold higher affinity vs. R(-)DOM; ~5-fold vs. LSD
Supports target-engagement assay context
Neuroscience Receptor Pharmacology Binding Affinity

5-HT2A Selectivity vs. 5-HT2B and 5-HT2C

Brolamfetamine displays marked selectivity within the 5-HT2 receptor family. Its affinity for 5-HT2A (Ki = 0.6 ± 0.1 nM) is 45-fold higher than for 5-HT2B (Ki = 26.9 ± 4.6 nM) and 2.2-fold higher than for 5-HT2C (Ki = 1.3 ± 0.2 nM) [1]. This selectivity profile is more pronounced than that of many other 5-HT2 agonists, making DOB a preferred tool for dissecting 5-HT2A-mediated functions .

5-HT2A Selectivity
Reported
45-fold over 5-HT2B; 2.2-fold over 5-HT2C
Supports 5-HT2A pathway-response interpretation
Human cloned receptor binding assay context
Selectivity Profiling 5-HT2 Receptor Subtypes Pharmacological Tool

Vasoconstrictor Potency vs. DOM

In a comparative dog metatarsal vein study, both DOB and DOM induced vasoconstriction, but DOB's effect was quantified as second only to norepinephrine and significantly greater than that of DOM [1]. This potent vasoconstrictor action was not reversed by the alpha-adrenergic antagonist phentolamine, but was markedly reduced by the serotonin inhibitor cineserin, confirming its 5-HT2-mediated mechanism [1].

Vasoconstrictor Potency
Head-to-head
DOB second only to norepinephrine; DOB > DOM
Reported higher vasoconstrictor potency vs. DOM
Dog metatarsal vein model; serotonin-mediated mechanism
Vascular Pharmacology In Vivo Efficacy Cardiovascular Safety

Hallucinogenic Potency in HTR Model

In the mouse head twitch response (HTR) assay, a well-established behavioral model of 5-HT2A-mediated hallucinogenic activity, DOB (ED50 = 0.75 μmol/kg) was 3.2-fold more potent than its α-desmethyl analog 2C-B (ED50 = 2.43 μmol/kg) [1]. Furthermore, the rigid analog Bromo-DragonFLY (DOB-DFLY; ED50 = 0.20 μmol/kg) was 3.75-fold more potent than DOB itself [1].

Hallucinogenic Potency
Head-to-head
ED50 = 0.75 μmol/kg (DOB) vs. 2.43 μmol/kg (2C-B)
3.2-fold more potent than 2C-B in mouse HTR model
C57BL/6J mouse head-twitch response assay
Behavioral Pharmacology Hallucinogen Research Head Twitch Response

Delayed Onset and Prolonged Duration vs. LSD

Brolamfetamine displays a markedly different time course of action compared to LSD. It is characterized by a slower onset, requiring 3–4 hours to reach peak intoxication, and a longer duration of effect, which can persist for up to 36 hours [1]. This contrasts sharply with the more rapid onset and shorter duration typical of LSD, a factor that must be accounted for in the timing of in vivo experiments.

Time Course vs. LSD
Reported
Onset: 3-4 hr; Duration: up to 36 hr
Slower onset, longer duration vs. LSD
Requires tailored time points for peak-effect observation
Pharmacokinetics Behavioral Pharmacology Experimental Design

Zebrafish Hallucinatory Behavior vs. MDMA

In a zebrafish conditioned place preference (CPP) study, DOB (2 mg/kg, i.m.) induced a trance-like hallucinatory behavior, an effect not observed with MDMA even at a high dose of 160 mg/kg [1]. This hallucinatory behavior was blocked by the 5-HT2 antagonist ritanserin, confirming its serotonergic mechanism [1].

Zebrafish Behavior
Head-to-head
Trance-like behavior at 2 mg/kg (DOB)
Induced hallucinatory state not observed with MDMA at 160 mg/kg
Zebrafish CPP model; blocked by 5-HT2 antagonist ritanserin
Zebrafish Model Behavioral Screening Hallucinogen Research

Brolamfetamine Application Scenarios


5-HT2A Radioligand Binding Studies

Brolamfetamine's sub-nanomolar affinity for 5-HT2A (Ki = 0.4–0.6 nM) [1] and its use as a radioligand (e.g., [3H]DOB) [2] make it the optimal choice for competition binding assays requiring high sensitivity and specificity for 5-HT2A receptor quantification in brain tissue or recombinant systems. Its high affinity reduces the required ligand concentration and minimizes non-specific binding.

5-HT2A-Mediated Hallucinogenic Behavior

For in vivo studies requiring a robust and specific hallucinogenic response, DOB is preferred due to its potent induction of 5-HT2A-mediated behaviors, such as the head twitch response (ED50 = 0.75 μmol/kg) [3] and trance-like behavior in zebrafish [4]. Its selectivity profile reduces confounding off-target effects, and its distinct time course (3–4 hour onset, up to 36 hour duration) [5] necessitates tailored experimental timelines but ensures a clear pharmacological window for observation.

5-HT2-Mediated Vasoconstriction Research

DOB serves as a powerful pharmacological tool for studying 5-HT2 receptor-mediated vascular smooth muscle contraction. Its vasoconstrictor potency, which is second only to norepinephrine and surpasses DOM [6], provides a robust and quantifiable response in isolated vessel or in vivo vascular studies, making it ideal for screening vasoactive compounds or investigating serotonin-related cardiovascular physiology.

Delayed-Onset Serotonergic Probe

In experiments designed to investigate the prolonged effects of serotonergic activation on neural circuits, gene expression, or behavior, DOB's unique pharmacokinetic profile—delayed onset (3–4 hours) and extended duration (up to 36 hours) [5]—offers a distinct advantage over faster-acting agonists like LSD. This allows for the study of sustained receptor activation and its downstream consequences over extended periods without repeated dosing.

Application
Selection Property
Validation Focus
Radioligand Binding Assays
Reported sub-nanomolar 5-HT2A affinity
Specific binding quantification & non-specific binding review
Hallucinogenic Behavior Studies
5-HT2A-mediated behavioral response profile
Behavioral endpoint validation vs. entactogenic controls
Vascular Contraction Research
Serotonergic vasoconstrictor potency
Vascular tissue model-response interpretation
Delayed-Onset Probe Studies
Slow onset & extended duration profile
Sustained receptor activation downstream endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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